Cas no 1557727-99-7 (1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole-6-carboxylic acid)

1-(2,2,2-Trifluoroethyl)-1H-1,2,3-benzotriazole-6-carboxylic acid is a fluorinated benzotriazole derivative with a carboxylic acid functional group at the 6-position. This compound is of interest in medicinal and agrochemical research due to its trifluoroethyl substituent, which enhances lipophilicity and metabolic stability. The benzotriazole core provides a versatile scaffold for further functionalization, while the carboxylic acid group enables conjugation or salt formation for improved solubility. Its structural features make it a potential intermediate in the synthesis of bioactive molecules, particularly those targeting enzymes or receptors where fluorine substitution is advantageous. The compound’s stability and reactivity profile support its utility in exploratory synthetic chemistry applications.
1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole-6-carboxylic acid structure
1557727-99-7 structure
Product name:1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole-6-carboxylic acid
CAS No:1557727-99-7
MF:C9H6F3N3O2
MW:245.158051967621
CID:5920984
PubChem ID:82784265

1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole-6-carboxylic acid
    • EN300-6749214
    • AKOS021102573
    • 1557727-99-7
    • Inchi: 1S/C9H6F3N3O2/c10-9(11,12)4-15-7-3-5(8(16)17)1-2-6(7)13-14-15/h1-3H,4H2,(H,16,17)
    • InChI Key: NIIKHMIPEUWSGX-UHFFFAOYSA-N
    • SMILES: FC(CN1C2C=C(C(=O)O)C=CC=2N=N1)(F)F

Computed Properties

  • Exact Mass: 245.04121093g/mol
  • Monoisotopic Mass: 245.04121093g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 68Ų

1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole-6-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6749214-0.25g
1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole-6-carboxylic acid
1557727-99-7
0.25g
$774.0 2023-05-29
Enamine
EN300-6749214-2.5g
1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole-6-carboxylic acid
1557727-99-7
2.5g
$1650.0 2023-05-29
Enamine
EN300-6749214-10.0g
1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole-6-carboxylic acid
1557727-99-7
10g
$3622.0 2023-05-29
Enamine
EN300-6749214-0.1g
1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole-6-carboxylic acid
1557727-99-7
0.1g
$741.0 2023-05-29
Enamine
EN300-6749214-1.0g
1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole-6-carboxylic acid
1557727-99-7
1g
$842.0 2023-05-29
Enamine
EN300-6749214-5.0g
1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole-6-carboxylic acid
1557727-99-7
5g
$2443.0 2023-05-29
Enamine
EN300-6749214-0.05g
1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole-6-carboxylic acid
1557727-99-7
0.05g
$707.0 2023-05-29
Enamine
EN300-6749214-0.5g
1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole-6-carboxylic acid
1557727-99-7
0.5g
$809.0 2023-05-29

Additional information on 1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole-6-carboxylic acid

1-(2,2,2-Trifluoroethyl)-1H-1,2,3-Benzotriazole-6-Carboxylic Acid: A Comprehensive Overview

1-(2,2,2-Trifluoroethyl)-1H-1,2,3-benzotriazole-6-carboxylic acid (CAS No. 1557727-99-7) is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of benzotriazole derivatives, which have been extensively studied for their unique chemical properties and potential applications in various industries. The structure of this compound is characterized by a benzotriazole ring system substituted with a trifluoroethyl group and a carboxylic acid moiety. These functional groups contribute to its reactivity and versatility in chemical reactions.

The synthesis of benzotriazole derivatives has been a focal point in organic synthesis due to their ability to act as building blocks for more complex molecules. Recent advancements in catalytic methods have enabled the efficient preparation of 1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole-6-carboxylic acid. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions that are critical in forming the benzotriazole framework. These methods not only enhance the yield but also improve the purity of the final product.

One of the most notable applications of benzotriazole derivatives is in the field of materials science. The presence of the trifluoroethyl group imparts unique electronic and steric properties to the molecule, making it suitable for use in advanced materials such as polymers and coatings. Recent studies have demonstrated that 1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole-6-carboxylic acid can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. This makes it a promising candidate for applications in high-performance polymers used in aerospace and automotive industries.

In addition to its role in materials science, this compound has also found applications in pharmaceutical research. The carboxylic acid group present in its structure allows for further functionalization through esterification or amidation reactions. These modifications can lead to bioactive molecules with potential therapeutic effects. Recent research has focused on evaluating the anti-inflammatory and antioxidant properties of derivatives of benzotriazole carboxylic acids, with encouraging results indicating their potential as drug candidates.

The environmental impact of chemical compounds is another critical area of consideration. In recent years, there has been a growing emphasis on developing eco-friendly synthetic methods for compounds like 1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole-6-carboxylic acid. Researchers have explored green chemistry approaches such as using renewable solvents and minimizing waste generation during synthesis. These efforts align with global sustainability goals and highlight the importance of responsible chemical practices.

Furthermore, computational chemistry has played a pivotal role in understanding the electronic structure and reactivity of benzotriazole derivatives. Advanced computational models have provided insights into the molecular interactions that govern their chemical behavior. For example, density functional theory (DFT) calculations have been used to predict the reactivity of 1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole-6-carboxylic acid under various reaction conditions. These computational studies not only aid in optimizing synthetic routes but also provide valuable information for designing new compounds with desired properties.

In conclusion, 1-(2

Recommend Articles

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.